molecular formula C4H3BrN2O B1266761 6-Bromopyridazin-3(2h)-one CAS No. 51355-94-3

6-Bromopyridazin-3(2h)-one

Cat. No. B1266761
CAS RN: 51355-94-3
M. Wt: 174.98 g/mol
InChI Key: XLAKVMDAMKGUET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromopyridazine derivatives often involves multi-step reactions, starting from acyclic precursors that undergo cyclization, dehydrogenation, and substitution reactions. For instance, 3-Bromo-6-methylpyridazine was prepared from CH3COCH2CH2COOH, highlighting the versatility of synthetic strategies for bromopyridazine derivatives (Xin Bing-wei, 2008).

Scientific Research Applications

Electrophilic Cyanating Agents

  • 2-Cyanopyridazin-3(2H)-ones : These compounds, including derivatives of 6-Bromopyridazin-3(2h)-one, are effective as selective electrophilic cyanating agents. They show excellent yield in the cyanation of amino, thiol, and carbon nucleophiles in water or tetrahydrofuran (Kim et al., 2005).

Synthesis of Brominated Compounds

  • Synthesis of 3-bromo-6-methylpyridazine : A method for manufacturing 3-bromo-6-methylpyridazine from related compounds, including 6-Bromopyridazin-3(2h)-one, has been developed, providing an efficient synthetic route (Xin Bing-wei, 2008).

Crystal and Molecular Structures

  • Crystal Structure Analysis : The crystal and molecular structures of derivatives of 6-Bromopyridazin-3(2h)-one have been investigated, providing insights into their chemical properties and potential applications (Stam et al., 1979).

Ring Transformation Studies

  • Thermal Ring-Opening and Recyclization : Studies on 2-azidopyridine 1-oxides with 3-halo substituents, related to 6-Bromopyridazin-3(2h)-one, have shown interesting ring transformation behaviors under thermal conditions (Abramovitch et al., 1976).

Synthesis of Pyridazinone Derivatives

  • Functionalized Pyridazin-3(2H)-ones : Research into selective bromine-magnesium exchange and lactam directed ortho C-H magnesiation has led to the synthesis of various pyridazin-3(2H)-one derivatives, showcasing the versatility of 6-Bromopyridazin-3(2h)-one in synthetic chemistry (Verhelst et al., 2011).

Cross-Coupling Reactions

  • Palladium-Catalyzed Synthesis : 6-Bromopyridazin-3(2h)-one derivatives have been synthesized through Palladium-catalyzed cross-coupling reactions, demonstrating their utility in creating pharmacologically relevant compounds (Estevez et al., 1999).

Antimicrobial Activity

  • Synthesis of Antimicrobial Compounds : Novel derivatives of 6-Bromopyridazin-3(2h)-one have been synthesized and evaluated for their antimicrobial activity, revealing potential applications in medicinal chemistry (Babu et al., 2015).

properties

IUPAC Name

3-bromo-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAKVMDAMKGUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NNC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290803
Record name 6-bromopyridazin-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromopyridazin-3(2h)-one

CAS RN

51355-94-3
Record name 51355-94-3
Source DTP/NCI
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Record name 6-bromopyridazin-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-3-pyridazinol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Ambrosi, KA Piechowicz, TA Tuck, D Xu… - Helvetica Chimica …, 2023 - Wiley Online Library
A six‐step, stereoselective synthesis of cyclin‐dependent kinase 2 (CDK2) inhibitor GNE‐140 was developed. The key bonds were assembled through palladium‐catalyzed Negishi …
Number of citations: 1 onlinelibrary.wiley.com

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